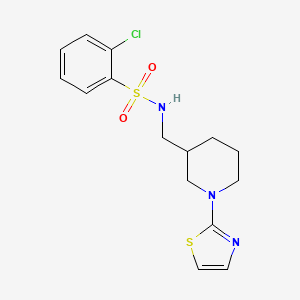![molecular formula C19H14FN3O2S2 B2733825 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-80-4](/img/structure/B2733825.png)
4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core This can be achieved through cyclization reactions involving thiazole and pyridine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro groups or other oxidized functionalities.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine or hydroxyl groups.
Substitution: Introduction of new functional groups such as amides or ethers.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly in the context of cancer therapy.
Biology: The compound's interaction with biological systems, including its effects on enzyme activity and receptor binding, is of interest.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways.
Molecular Targets and Pathways:
Kinase Inhibition: The compound may inhibit enzymes such as PI3K, which play a role in cell growth and survival.
Receptor Binding: It may interact with receptors involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents.
Fluoro-Benzene Sulfonamides: These compounds contain similar sulfonamide groups but lack the thiazole ring.
Uniqueness: The presence of the fluorine atom and the specific arrangement of the thiazolo[5,4-b]pyridine core contribute to the unique properties of this compound, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
4-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-4-5-13(18-22-16-3-2-10-21-19(16)26-18)11-17(12)23-27(24,25)15-8-6-14(20)7-9-15/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEUBEQIWISBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2733746.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2733748.png)

![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)
![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2733758.png)




![2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate](/img/structure/B2733765.png)
